

Optimizing Sample Parameters for SEPHADEX G-150: A Technical Resource

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SEPHADEX G-150

Cat. No.: B1170174

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This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing sample volume and concentration for size-exclusion chromatography using **SEPHADEX G-150**. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample volume to apply to a **SEPHADEX G-150** column?

The optimal sample volume is dependent on the desired resolution of your separation. For high-resolution fractionation of components with small size differences, it is recommended to use a small sample volume. Conversely, for group separations, such as desalting, a larger sample volume can be applied.

Application	Recommended Sample Volume (% of Total Column Volume)
High-Resolution Fractionation	0.5% to 2% [1] [2]
Acceptable Separation (General)	Up to 4-5% [1] [3] [4]
Group Separation (e.g., Desalting)	Up to 30% [1] [2] [5] [6] [7] [8]

Q2: What is the maximum recommended protein concentration for a sample?

While gel filtration is largely independent of sample concentration, it is crucial to avoid high viscosity, which can lead to poor resolution.[3] The viscosity of the sample should not exceed 1.5 times that of the buffer being used.[9] For most proteins in aqueous buffers, a maximum concentration of 70 mg/mL is recommended.[3][9] However, for some applications, keeping the concentration below 20 mg/mL may be beneficial.[3]

Q3: How does sample viscosity affect the separation on **SEPHADEX G-150**?

High sample viscosity can lead to irregular flow patterns within the column, a phenomenon known as "fingering," which significantly compromises separation resolution.[3] This can result in broad and skewed peaks. To mitigate this, if a sample is too viscous, it should be diluted before application.[4]

Q4: What should I do if my sample contains particulate matter?

Samples should be free of particulate matter before being loaded onto the column. It is recommended to centrifuge the sample and/or filter it through a 0.45 µm filter immediately before application to remove any precipitates or aggregates.[1][9] This will help prevent column clogging and extend the life of the chromatography medium.[2]

Q5: Can I use different buffers for my sample and the column equilibration?

Yes, the sample buffer does not need to be the same as the column running buffer. The sample will be exchanged into the running buffer during the separation process.[1] However, it is important to ensure that the buffer conditions are compatible with the stability and activity of your target molecules.[1][2]

Troubleshooting Guide

Problem: Poor resolution or overlapping peaks.

Possible Cause	Suggested Solution
Sample volume is too large.	For high-resolution separations, reduce the sample volume to 0.5-2% of the total column volume. ^{[1][2]} If a large sample volume is necessary, consider concentrating the sample before application or running the separation multiple times with smaller volumes and pooling the fractions. ^{[1][5]}
Sample viscosity is too high.	Dilute the sample to reduce its viscosity. The relative viscosity of the sample should not be more than 1.5 times that of the elution buffer. ^[9] A protein concentration below 70 mg/mL is generally recommended. ^{[3][9]}
Flow rate is too high.	A flow rate that is too high may not allow sufficient time for molecules to equilibrate between the mobile and stationary phases. ^[2] Reduce the flow rate. The optimal flow rate for proteins is often in the range of 2 to 10 cm/h. ^[2]
Uneven column packing.	Ensure the column is packed uniformly without any air bubbles. ^[10] If necessary, repack the column. ^[10]

Problem: Column is clogged or has a very slow flow rate.

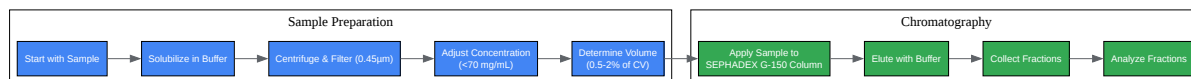
Possible Cause	Suggested Solution
Particulate matter in the sample.	Centrifuge and/or filter the sample (0.45 µm filter) immediately before application. [1] [9]
Sample is too concentrated or viscous.	Dilute the sample before loading. [10]
Microbial growth in the column.	Clean the column according to the manufacturer's instructions and store it in 20% ethanol or another appropriate antimicrobial agent when not in use. [11]
Compressed gel bed.	For softer gels like SEPHADEX G-150, avoid excessive pressure during packing and operation. [12] If the bed is compressed, it may need to be repacked.

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution Separation

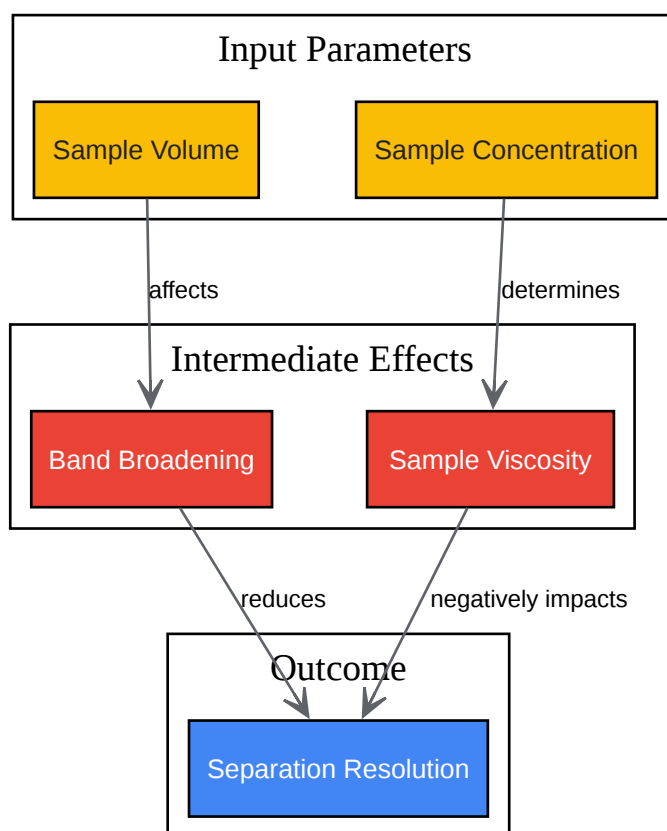
- Solubilization: Ensure your sample is fully dissolved in a suitable buffer. The buffer should be chosen to maintain the stability and activity of the target molecule.[\[1\]](#)[\[9\]](#)
- Clarification: To remove any particulate matter, centrifuge the sample. Subsequently, filter the supernatant through a 0.45 µm syringe filter.[\[9\]](#)
- Concentration Adjustment: If necessary, adjust the protein concentration to be within the recommended range (ideally below 70 mg/mL) to avoid viscosity issues.[\[3\]](#)[\[9\]](#)
- Volume Determination: Calculate the desired sample volume, which should be between 0.5% and 2% of your packed column's total volume for optimal resolution.[\[1\]](#)[\[2\]](#)

Visualizations



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Caption: Experimental workflow for sample preparation and application on a **SEPHADEX G-150** column.



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Caption: Logical relationship between sample parameters and separation outcome in size-exclusion chromatography.

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